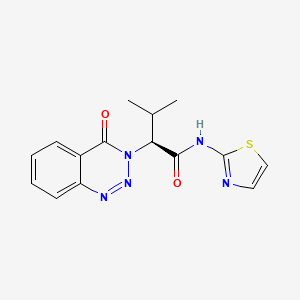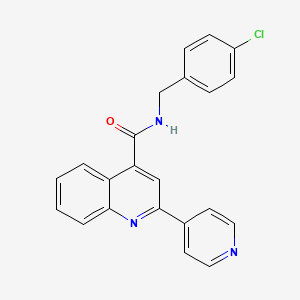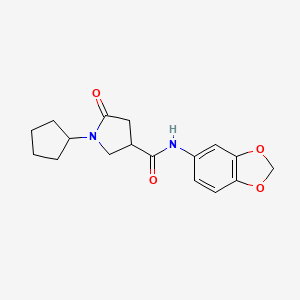
(2S)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(1,3-thiazol-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-METHYL-2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)-N-(1,3-THIAZOL-2-YL)BUTANAMIDE is a complex organic compound that features a benzotriazine ring, a thiazole ring, and a butanamide group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)-N-(1,3-THIAZOL-2-YL)BUTANAMIDE typically involves multiple steps:
Formation of the Benzotriazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Thiazole Ring Synthesis: The thiazole ring can be synthesized via Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reactions: The benzotriazine and thiazole rings are then coupled using suitable reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Final Assembly: The butanamide group is introduced through amidation reactions, often using amine and carboxylic acid derivatives.
Industrial Production Methods
Industrial production may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the thiazole ring.
Reduction: Reduction reactions can target the oxo group in the benzotriazine ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Carboxylic acids, sulfoxides.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated derivatives, substituted thiazoles.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Antimicrobial Activity: Potential use as an antimicrobial agent.
Medicine
Drug Development: Investigated for its potential therapeutic effects in treating various diseases.
Diagnostics: Used in the development of diagnostic tools.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-METHYL-2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)-N-(1,3-THIAZOL-2-YL)BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Benzotriazine Derivatives: Compounds with similar benzotriazine structures.
Thiazole Derivatives: Compounds containing thiazole rings.
Butanamide Derivatives: Compounds with butanamide groups.
Uniqueness
The unique combination of benzotriazine, thiazole, and butanamide groups in 3-METHYL-2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)-N-(1,3-THIAZOL-2-YL)BUTANAMIDE may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H15N5O2S |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
(2S)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(1,3-thiazol-2-yl)butanamide |
InChI |
InChI=1S/C15H15N5O2S/c1-9(2)12(13(21)17-15-16-7-8-23-15)20-14(22)10-5-3-4-6-11(10)18-19-20/h3-9,12H,1-2H3,(H,16,17,21)/t12-/m0/s1 |
InChI Key |
YGUNFIQDSYWTRO-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC1=NC=CS1)N2C(=O)C3=CC=CC=C3N=N2 |
Canonical SMILES |
CC(C)C(C(=O)NC1=NC=CS1)N2C(=O)C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-6H-benzo[c]chromen-6-one](/img/structure/B11162050.png)
![[4-(4-Bromophenyl)pyrimidin-2-yl]cyanamide](/img/structure/B11162055.png)
![(3beta)-cholest-5-en-3-yl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B11162058.png)
![(2S)-2-[[2-(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetyl]amino]-3-phenylpropanoic acid](/img/structure/B11162059.png)

![2-(6-chloro-1H-indol-1-yl)-N-[3-(propan-2-yloxy)propyl]acetamide](/img/structure/B11162073.png)
![N-[(3-hydroxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)methyl]norvaline](/img/structure/B11162084.png)
![1-(2-methylphenyl)-5-oxo-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide](/img/structure/B11162089.png)
![N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B11162093.png)

![8-hexyl-7-[(4-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11162114.png)
![5-[2-(4-chlorophenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B11162130.png)
![N-[4-(tert-butylsulfamoyl)phenyl]-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11162133.png)
